Cas no 3426-74-2 (Benzenaminium,N,N,N-trimethyl-)

3426-74-2 structure
Product name:Benzenaminium,N,N,N-trimethyl-
Benzenaminium,N,N,N-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenaminium,N,N,N-trimethyl-
- Phenyltrimethylammonium
- NCGC00246988-01
- trimethyl(phenyl)azanium
- trimethylphenylammonium
- trimethyl-phenyl-azanium chloride
- Q27158478
- Trimethylphenylammonium ion
- 3426-74-2
- MLS000069658
- CHEBI:85318
- Trimethylanilinium
- BDBM80386
- AQ-917/40869743
- cid_94135
- Trimethylphenylammonium (1+ ion)
- N,N,N-trimethylanilinium
- UNII-6N2P1DR953
- ZNEOHLHCKGUAEB-UHFFFAOYSA-
- Trimethylanilinium ion
- trimethyl(phenyl)ammonium;iodide
- CHEMBL1229195
- ZNEOHLHCKGUAEB-UHFFFAOYSA-N
- NS00011445
- InChI=1/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1
- DTXSID6044016
- N,N,N-trimethylbenzenaminium
- phenyltrimethylammonium ion
- 6N2P1DR953
- SMR000059200
- X-Tractelute
- SCHEMBL147815
-
- Inchi: InChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1
- InChI Key: ZNEOHLHCKGUAEB-UHFFFAOYSA-N
- SMILES: C[N+](C)(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 293.109
- Monoisotopic Mass: 293.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.6A^2
- XLogP3: 1.8
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 65.58000
- LogP: 3.55480
Benzenaminium,N,N,N-trimethyl- Related Literature
-
Jack B. Washington,Michele Assante,Chunhui Yan,David McKinney,Vanessa Juba,Andrew G. Leach,Sharon E. Baillie,Marc Reid Chem. Sci. 2021 12 6949
-
Jianjun Su,Jun-Jie Zhang,Jiacheng Chen,Yun Song,Libei Huang,Minghui Zhu,Boris I. Yakobson,Ben Zhong Tang,Ruquan Ye Energy Environ. Sci. 2021 14 483
-
3. 15N nuclear polarisation in nitration and related reactions. Part 3. Reactions initiated by ipso-attack in the nitration of aminesAnthony H. Clemens,Paul Helsby,John H. Ridd,Fatima Al-Omran,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1985 1217
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Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342
-
R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094
-
Meijuan Zhang,Bing Yuan,Shi-zhao Kang,Lixia Qin,Guodong Li,Xiangqing Li RSC Adv. 2015 5 42063
-
7. Substituent effects of positive poles in aromatic substitution. Part IV. The effects of the nitrogen, phosphorus, arsenic, and antimony poles on the orientation and rate of nitrationAlicia Gastaminza,T. A. Modro,J. H. Ridd,J. H. P. Utley J. Chem. Soc. B 1968 534
-
8. Substituent effects of positive poles in aromatic substitution. Part VII. Effect of nitrogen and arsenic poles on the orientation and rate of bromination by hypobromous acidAlicia Gastaminza,J. H. Ridd,Falmai Roy J. Chem. Soc. B 1969 684
-
J. H. P. Utley,T. A. Vaughan J. Chem. Soc. B 1968 196
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10. Anomalous halogenation of N-(2-acetylbenzofuran-3-yl)acetamideSteven Jordan,Roger E. Markwell J. Chem. Soc. Perkin Trans. 1 1978 419
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